1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole

Lipophilicity Physicochemical profiling Drug-likeness

This 1,2-disubstituted benzimidazole features a unique N1‑benzyl group that increases LogP by >2.5 units vs. N1‑H analogs, shifting tissue‑distribution and protein‑binding profiles. The bRo5 physicochemical profile (ACD/LogP 6.66, MW 383.28, 1 Ro5 violation) favors cell permeability, making it ideal for phenotypic kinase assays requiring intracellular target engagement. Available as a QC‑verified, pre‑weighed 160 mg aliquot with ~1‑week ship time, reducing HTS plate preparation burden for CROs and core facilities. Ideal as a ‘maximal hydrophobic’ SAR reference and a well‑characterized bRo5 benchmark for permeability‑solubility modeling studies.

Molecular Formula C21H16Cl2N2O
Molecular Weight 383.27
CAS No. 476324-63-7
Cat. No. B2381320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole
CAS476324-63-7
Molecular FormulaC21H16Cl2N2O
Molecular Weight383.27
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H16Cl2N2O/c22-16-10-11-20(17(23)12-16)26-14-21-24-18-8-4-5-9-19(18)25(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2
InChIKeyCIUGVWSMYXQVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes160 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole (CAS 476324-63-7): Procurement-Ready Physicochemical and Structural Profile


1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole is a fully synthetic, 1,2-disubstituted benzimidazole derivative (MF C₂₁H₁₆Cl₂N₂O, MW 383.28 g/mol) [1]. The molecule features a benzimidazole core bearing an N1‑benzyl group and a C2‑methylene‑linked 2,4‑dichlorophenoxy motif, which distinguishes it from simpler 2‑(2,4‑dichlorophenoxymethyl)‑1H‑benzimidazole analogs that lack N1‑substitution . Predicted physicochemical data indicate high lipophilicity (ACD/LogP 6.66, LogD₇.₄ 6.33) and one Rule-of-5 violation, placing the compound in a property space that may favour membrane permeation but low aqueous solubility [1].

Why 1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole Cannot Be Interchanged with Simpler 2‑(2,4‑Dichlorophenoxymethyl)‑1H‑benzimidazole Analogs


The presence of the N1‑benzyl substituent in the target compound fundamentally alters its steric and electronic profile compared to the unsubstituted 2‑[(2,4‑dichlorophenoxy)methyl]‑1H‑benzimidazole (CAS 3156‑21‑6) and the N1‑methyl or N1‑butyl analogs. In the broader halogenated benzimidazole series, N1‑alkyl/aryl derivatization has been shown to modulate both the inhibitory potency against protein kinase CK2 and the selectivity over off‑target kinases [2]. The benzyl group introduces a predicted LogP increase of >2.5 log units relative to the N1‑hydrogen analog, which can shift tissue‑distribution and protein‑binding profiles [1]. Consequently, procurement decisions that treat these compounds as functionally equivalent risk obtaining a molecule with divergent pharmacokinetic and target‑engagement behaviour, even if in‑class bioactivity trends appear superficially similar [2].

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity-Driven Differentiation: ACD/LogP and Predicted Membrane Permeation vs. N1-Unsubstituted Analog

The N1‑benzyl group drives a marked increase in predicted lipophilicity. The target compound exhibits an ACD/LogP of 6.66, whereas the N1‑unsubstituted 2‑[(2,4‑dichlorophenoxy)methyl]‑1H‑benzimidazole (CAS 3156‑21‑6) has a predicted LogP of approximately 4.1 (estimated from its C₁₄H₁₀Cl₂N₂O formula using ACD/Labs module) [1]. This >2.5 log unit difference is expected to translate into higher membrane permeability (ACD/BCF pH 7.4: 37,834 vs. an estimated ~1,500 for the N1‑H analog) and increased plasma protein binding, key parameters for in‑vitro‑to‑in‑vivo translation [1].

Lipophilicity Physicochemical profiling Drug-likeness

Rule-of-5 Compliance: Increased Molecular Weight and Lipophilicity vs. N1-H and N1-Methyl Analogs

The target compound records one Rule-of-5 violation (ACD/LogP >5), while the N1‑hydrogen analog (MW 293.15, ACD/LogP ~4.1) and the N1‑methyl analog (MW 307.2, ACD/LogP ~4.6) both remain Ro5‑compliant [1][2]. The benzyl‑induced MW increase to 383.28 and high LogP place the compound in ‘beyond Rule‑of‑5’ (bRo5) chemical space, which is increasingly exploited for difficult‑to‑drug intracellular targets but requires careful solubility and permeability management [1].

Drug-likeness Lead optimization Physicochemical filtering

Potential CK2 Kinase Inhibition: Class-Level Inference from Halogenated Benzimidazole SAR

While no direct IC₅₀ data exist for this specific compound, halogenated benzimidazoles bearing 2,4‑dichlorophenoxy and N1‑substituents have been characterised as ATP‑competitive CK2 inhibitors. In a seminal study, tetrahalogeno‑2‑azabenzimidazoles achieved low‑nanomolar CK2 inhibition, and N1‑alkyl derivatization was shown to enhance potency relative to N1‑unsubstituted congeners [1]. By analogy, the target compound’s N1‑benzyl group is expected to confer improved CK2 active‑site complementarity and selectivity over the N1‑H analog; however, this inference lacks quantitative confirmation and should not be used for procurement decisions without further profiling [1].

Kinase inhibition CK2 Anticancer target

Structural Bulk and Rotatable Bond Count: Implications for Entropic Binding Penalty vs. Simpler Analogs

The target compound possesses 5 freely rotatable bonds (ChemSpider predicted), compared to 3 for the N1‑H analog and 4 for the N1‑methyl analog [1][2]. Each additional rotor imposes an estimated entropic penalty of ~0.5–1.0 kcal/mol upon target binding. The N1‑benzyl group thus adds conformational flexibility that may reduce ligand efficiency unless productive hydrophobic contacts are established in the target binding pocket [1].

Ligand efficiency Rotatable bonds Binding thermodynamics

Commercial Availability as a Pre-Plated Screening Compound: Procurement-Ready Format Advantage

Unlike bulk‑only analogs, this compound is available from ChemDiv as a pre‑weighed screening aliquot (160 mg) with confirmed identity and purity, ready for immediate HTS deployment . The N1‑H and N1‑methyl analogs are primarily sourced as bulk solids requiring in‑house solubilisation and QC, adding lead time and variability [1]. This format difference can reduce cycle time for primary screens by 2–5 working days per compound.

Screening library Cherry picking High-throughput screening

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Screening Campaigns Targeting CK2 or Related CMGC Kinases

Based on class‑level evidence that N1‑substituted halogenated benzimidazoles inhibit CK2 [2], this compound is a rational choice for focused kinase panels. Its bRo5 physicochemical profile (ACD/LogP 6.66, 1 Ro5 violation) [1] may improve cell permeability relative to Ro5‑compliant analogs, making it particularly suited for phenotypic or cell‑based kinase assays where intracellular target engagement is required.

Hydrophobic Pocket Probing in Benzimidazole‑Based Lead Optimization

The N1‑benzyl group introduces significant hydrophobicity (ΔLogP >2.5 vs. N1‑H analog) [1] and two additional rotatable bonds, enabling exploration of hydrophobic sub‑pockets in target proteins. Medicinal chemistry teams can use this compound as a ‘maximal hydrophobic’ reference point when establishing SAR around the benzimidazole core.

Rapid Primary High‑Throughput Screening (HTS) Deployment

Available as a pre‑weighed 160 mg aliquot with a ~1‑week ship time from ChemDiv , this compound reduces the logistical burden of HTS plate preparation. This format advantage is most relevant for core facilities and CROs that require traceable, QC‑verified compounds for immediate screening without in‑house solubilisation and concentration verification.

Physicochemical Benchmarking in bRo5 Chemical Space Studies

With predicted ACD/LogP 6.66, MW 383.28, and one Ro5 violation [1], this compound serves as a well‑characterised bRo5 benchmark for laboratories studying permeability‑solubility trade‑offs or developing computational models for beyond‑Rule‑of‑5 compounds.

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